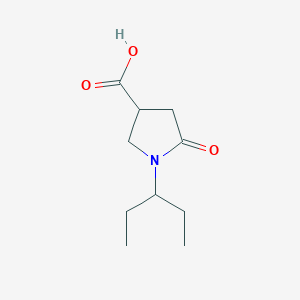
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a common theme across several papers. For instance, paper details the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents, which exhibit potent antioxidant activities. Similarly, paper describes the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, which showed significant antiallergic activity. Paper reports the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process. These examples demonstrate the versatility of synthetic methods in generating pyrrolidine derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their biological activity. Paper provides X-ray diffraction analysis data for the structural assignment of one of the synthesized compounds. Paper discusses the X-ray structural characterization of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, comparing its solid-state conformation with related compounds and theoretical data to study structure-activity relationships. These analyses are essential for understanding how variations in molecular structure can influence the potency and efficacy of these compounds.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups and substituents. For example, paper describes the conversion of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids to their corresponding carboxylic acids and further to carbonitriles. Paper discusses the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridin-3-ones. These reactions highlight the synthetic versatility of pyrrolidine derivatives and their potential for generating diverse pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, stability, and hydrogen bonding potential, are important for their biological function and drug-likeness. While the papers do not provide extensive data on these properties, the synthesis methods and molecular structures discussed imply that these compounds can be tailored to exhibit desirable physicochemical characteristics for drug development. For instance, the presence of carboxylic acid groups suggests the potential for hydrogen bonding, which can affect solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to exhibit potent antioxidant activity. For instance, certain derivatives demonstrated antioxidant activity exceeding that of ascorbic acid, highlighting their potential in this field (Tumosienė et al., 2019).
Antibacterial Applications
Derivatives of this compound have shown notable antibacterial activity. Research on analogs such as pyrrolopyridine suggests potential use in developing new antibacterial agents (Egawa et al., 1984).
Role in Ethylene Biosynthesis in Plants
In plant science, compounds structurally related to 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid, such as 1-Aminocyclopropane 1-Carboxylic Acid, play a crucial role in the biosynthesis of ethylene, an important plant hormone (Polko & Kieber, 2019).
Anti-Cancer Properties
Research into oxopyrrolidine-based compounds has indicated their potential in cancer treatment. Studies show that these compounds can bind strongly with DNA and exhibit good activity against certain cancer cell lines (Ali et al., 2014).
Wirkmechanismus
Target of Action
For instance, some barbiturates, which have a similar structure, are known to interact with the gamma-aminobutyric acid type A (GABA(A)) receptor .
Mode of Action
Barbiturates, for example, potentiate GABA-induced currents at pharmacologically relevant concentrations, with one enantiomer being more potent than the other .
Biochemical Pathways
Compounds with similar structures, such as barbiturates, are known to affect the gabaergic system, which plays a crucial role in inhibitory neurotransmission .
Pharmacokinetics
A related compound, a thiopental isomer, displayed similar pharmacokinetic properties as thiopental .
Result of Action
Based on the effects of structurally similar compounds, it can be hypothesized that this compound might have sedative or anesthetic effects, similar to those of barbiturates .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-oxo-1-pentan-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-8(4-2)11-6-7(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABAXKBEHPTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406488 | |
| Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
944511-54-0 | |
| Record name | 1-(1-Ethylpropyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944511-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)
![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)
![3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid](/img/structure/B1275892.png)
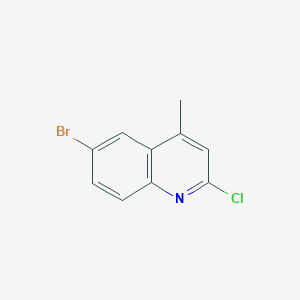


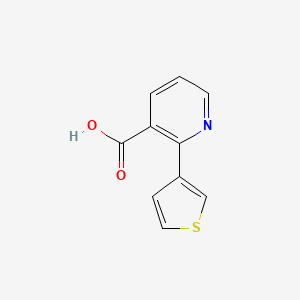
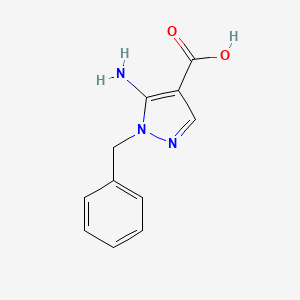
![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)
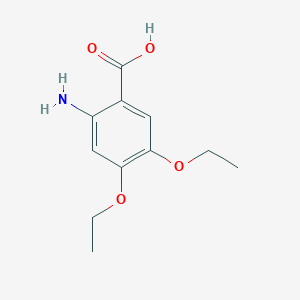
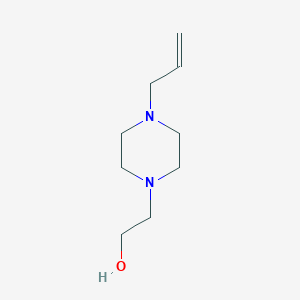
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)